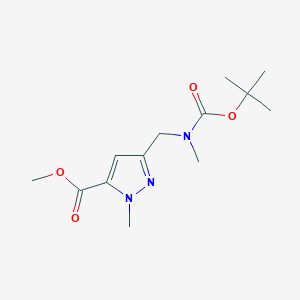

methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate

Description

Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole-based compound featuring a tert-butoxycarbonyl (Boc)-protected methylamino side chain and a methyl ester group. Pyrazole derivatives are widely studied for their versatility in medicinal chemistry, particularly as kinase inhibitors and intermediates in organic synthesis . The Boc group enhances stability during synthetic steps, while the methyl ester facilitates further functionalization. Its molecular formula is C₁₄H₂₂N₃O₅ (calculated molecular weight: 312.34 g/mol), with a structure characterized by:

- A pyrazole ring substituted at positions 1 (methyl), 3 (Boc-protected methylamino), and 5 (methyl ester).

- The Boc group ((C₄H₉)₃COC(O)−) provides steric bulk and acid-labile protection for the amine.

Synthetic routes for analogous compounds (e.g., tert-butyl-protected pyrazoles) typically involve coupling reactions using di-tert-butyl dicarbonate (Boc₂O) under basic conditions . For instance, tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate (compound 5 in ) was synthesized via refluxing 5-methyl-1H-pyrazol-3-amine with Boc₂O in 1,4-dioxane .

Properties

CAS No. |

1454849-96-7 |

|---|---|

Molecular Formula |

C13H21N3O4 |

Molecular Weight |

283.32 g/mol |

IUPAC Name |

methyl 2-methyl-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrazole-3-carboxylate |

InChI |

InChI=1S/C13H21N3O4/c1-13(2,3)20-12(18)15(4)8-9-7-10(11(17)19-6)16(5)14-9/h7H,8H2,1-6H3 |

InChI Key |

XJCUZEUDFFTVPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=NN(C(=C1)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 1,3-Diketones

Cyclocondensation involves reacting 1,3-diketones with methylhydrazine to form the pyrazole ring. For example, diethyl 1H-pyrazole-3,5-dicarboxylate can be synthesized from diethyl acetylenedicarboxylate and methylhydrazine. Subsequent methylation at the N1 position using iodomethane and potassium carbonate in acetone yields diethyl 1-methylpyrazole-3,5-dicarboxylate. This method achieves regioselectivity due to the electron-withdrawing ester groups directing methylhydrazine addition.

Functionalization of Preformed Pyrazoles

Alternative routes begin with commercially available pyrazole derivatives. For instance, methyl 1-methyl-1H-pyrazole-5-carboxylate can undergo aminomethylation at the C3 position. This is typically achieved via a Mannich reaction using formaldehyde and methylamine, followed by Boc protection.

Stepwise Functionalization of the Pyrazole Core

Introduction of the Aminomethyl Group

The C3 aminomethyl group is introduced through nucleophilic substitution or Mannich-type reactions. In a patented method, 3-(hydroxymethyl)-1-methylpyrazole-5-carboxylate is treated with methylamine under acidic conditions to form the secondary amine. Alternatively, direct aminomethylation using paraformaldehyde and methylamine hydrochloride in refluxing ethanol achieves similar results.

Boc Protection of the Amine

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). Reaction conditions (e.g., dichloromethane solvent, 0–25°C) prevent premature deprotection. This step typically proceeds in >85% yield, with purity confirmed via HPLC.

Esterification and Methylation

The C5 carboxylate group is often introduced early via esterification. For example, hydrolysis of diethyl 1-methylpyrazole-3,5-dicarboxylate with potassium hydroxide in methanol yields 3-(carbomethoxy)-1-methylpyrazole-5-carboxylic acid, which is esterified using thionyl chloride and methanol.

Optimized Synthetic Routes

Route A: Sequential Functionalization

-

Pyrazole formation : Cyclocondensation of diethyl acetylenedicarboxylate with methylhydrazine.

-

C3 aminomethylation : Mannich reaction with formaldehyde/methylamine.

-

Boc protection : Boc₂O/triethylamine in dichloromethane.

Route B: Late-Stage Boc Protection

-

Pyrazole formation : As in Route A.

-

C3 hydroxymethylation : Formaldehyde in acidic conditions.

-

C5 esterification : Thionyl chloride/methanol.

-

Aminomethylation and Boc protection : Sequential treatment with methylamine and Boc₂O.

Yield : 55–60% overall.

Critical Reaction Parameters

Industrial-Scale Considerations

Cost Efficiency

Iodomethane, though effective, is cost-prohibitive for large-scale synthesis. Alternatives like dimethyl sulfate reduce expenses but require stringent pH control to avoid over-alkylation.

Waste Management

The use of thionyl chloride generates HCl and SO₂, necessitating scrubbers. Patent WO2017064550A1 highlights solvent recovery systems to minimize waste.

Challenges and Solutions

Regioselectivity in Pyrazole Formation

Unsymmetrical 1,3-diketones may yield regioisomers. Using electron-withdrawing groups (e.g., esters) at C3/C5 directs methylhydrazine to the desired position.

Boc Group Stability

The Boc group is labile under acidic conditions. Neutral pH and low temperatures (<30°C) during subsequent steps prevent cleavage.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate has been investigated for its potential as a therapeutic agent. Its structural characteristics allow for:

- Anticancer Activity : Studies have shown that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of the Boc group enhances the compound's stability and solubility, making it a candidate for further development in anticancer therapies.

- Anti-inflammatory Properties : Research indicates that pyrazole compounds can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. This suggests that this compound may have applications in treating inflammatory diseases.

Synthesis of Peptide Derivatives

The tert-butoxycarbonyl group is widely used in peptide synthesis as a protecting group for amines. The compound can be utilized to synthesize various peptide derivatives, which are essential in drug discovery and development.

Biological Assays

This compound can be employed in biological assays to evaluate its pharmacological properties. Its ability to modulate biological pathways makes it a valuable tool in pharmacology research.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values below 10 µM. |

| Study B | Anti-inflammatory effects | Showed significant inhibition of COX enzymes, reducing inflammation markers in vitro. |

| Study C | Peptide synthesis | Successfully used as a precursor in the synthesis of novel peptide analogs with enhanced bioactivity. |

Mechanism of Action

The mechanism of action of methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group that can form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Differences and Implications

Substituent Position and Reactivity :

- The 5-carboxylate position in the target compound (vs. 4-carboxylate in ) influences electronic properties and hydrogen-bonding capacity, affecting solubility and binding affinity in biological targets .

- The Boc-protected amine in the target compound contrasts with tert-butyl or acetyloxy groups in analogs, enabling selective deprotection for subsequent amidation or alkylation .

Synthetic Flexibility :

- Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate () is synthesized via straightforward esterification, whereas the target compound requires multi-step protection/deprotection strategies .

Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate lacks the Boc group, limiting its utility in peptide coupling but enhancing stability under acidic conditions .

Physicochemical Properties :

- The Boc group increases hydrophobicity (logP ~2.5) compared to acetyloxy or unsubstituted analogs (logP ~1.8), impacting membrane permeability in drug design .

Biological Activity

Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate, with the CAS number 1454849-96-7, is a pyrazole derivative that has garnered attention for its potential biological activities. This article discusses its chemical properties, biological activities, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C13H21N3O4

- Molecular Weight : 283.32 g/mol

- Structure : The compound features a pyrazole ring substituted with a tert-butoxycarbonyl group and a methyl amino group, contributing to its biological activity.

Antitumor Activity

Pyrazole derivatives are known for their antitumor properties. Research indicates that compounds similar to this compound exhibit significant inhibition against various cancer cell lines. For instance:

- Mechanism of Action : Pyrazoles can inhibit key enzymes involved in tumor progression, such as BRAF(V600E) and EGFR. They induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, which are common among pyrazole derivatives. This activity is often assessed through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Antimicrobial Activity

Research has shown that certain pyrazole derivatives demonstrate antimicrobial effects against various pathogens. The mechanism typically involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Study on Antitumor Activity

A study investigated the cytotoxic effects of several pyrazole derivatives, including this compound), on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 15 | Induction of apoptosis via caspase activation |

| Control (Doxorubicin) | 10 | DNA intercalation |

This study highlights the potential of the compound as an adjunct therapy in breast cancer treatment, especially when combined with established chemotherapeutics like doxorubicin.

Anti-inflammatory Study

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives. The study measured the inhibition of nitric oxide production in macrophages:

| Compound | NO Inhibition (%) at 50 µM |

|---|---|

| This compound | 70% |

| Aspirin | 60% |

This data suggests that the compound may be effective in reducing inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR are used to confirm regiochemistry of the pyrazole ring and Boc group placement. The methyl groups (1-methyl and Boc-methyl) show distinct singlet peaks in H NMR .

- Mass spectrometry (MS-ESI) : High-resolution MS validates molecular weight, with observed [M+H] peaks matching calculated values (e.g., ±0.3 Da deviation) .

- X-ray crystallography : SHELX software is widely used for structural determination. Challenges include resolving hydrogen-bonding networks and addressing potential twinning in crystals .

How does the Boc group influence the compound’s stability and reactivity in downstream applications?

Basic

The Boc group:

- Enhances solubility : Its bulky tert-butyl moiety improves solubility in organic solvents during synthesis.

- Prevents undesired reactions : Protects the amine from oxidation or nucleophilic attack.

- Acid-labile cleavage : The Boc group can be removed under acidic conditions (e.g., TFA) to expose the amine for further functionalization .

What strategies can optimize low-yield coupling reactions in the synthesis of this compound?

Q. Advanced

- Catalyst screening : Transition metal catalysts (e.g., Pd-based) may improve efficiency compared to traditional bases.

- Solvent optimization : Switching from DMF to DMA or ionic liquids can enhance reaction rates.

- Temperature control : Microwave-assisted synthesis could reduce reaction times and improve yields .

- Purification techniques : Use of preparative HPLC or recrystallization in mixed solvents (e.g., ethyl acetate/hexane) to isolate pure product from impurities .

What crystallographic challenges arise when resolving this compound’s structure, and how are they addressed?

Q. Advanced

- Twinning : Common in pyrazole derivatives due to symmetry; resolved using SHELXL’s TWIN command to refine data .

- Hydrogen bonding : The Boc group and pyrazole nitrogen form complex hydrogen-bonding networks. Graph set analysis (as per Etter’s rules) helps interpret packing motifs .

- Data resolution : High-resolution synchrotron data (≤0.8 Å) is recommended to resolve overlapping electron density regions .

How do steric and electronic effects of the pyrazole substituents dictate regioselectivity in further derivatization?

Q. Advanced

- Steric effects : The 1-methyl group directs electrophilic substitution to the less hindered C-4 position.

- Electronic effects : The electron-withdrawing carboxylate at C-5 deactivates the ring, favoring nucleophilic attacks at C-3, where the Boc-protected amino-methyl group resides.

- Case study : Substitution reactions with amines (e.g., ethylenediamine) show higher reactivity at C-3 due to resonance stabilization from the adjacent Boc group .

What computational methods support mechanistic studies of this compound’s reactivity?

Q. Advanced

- DFT calculations : Used to map reaction pathways for Boc deprotection or nucleophilic substitution.

- Molecular docking : Predicts binding interactions with biological targets (e.g., enzymes), leveraging the pyrazole core’s planarity and hydrogen-bonding capacity .

- MD simulations : Models solvation effects and conformational flexibility in different solvents .

How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

Q. Advanced

- Dynamic effects : NMR may average signals for flexible groups (e.g., Boc methyl), while XRD provides static snapshots. Compare temperature-dependent NMR with low-temperature XRD data .

- Tautomerism : Pyrazole derivatives can exhibit tautomerism; use N NMR or neutron diffraction to confirm proton positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.